5-Cyclopropyl-1-propyl-1H-pyrazole is a heterocyclic organic compound characterized by its unique pyrazole ring structure, which includes cyclopropyl and propyl substituents. Its molecular formula is , and it has a molecular weight of approximately 165.24 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis, where it serves as a building block for more complex molecules.
5-Cyclopropyl-1-propyl-1H-pyrazole can be synthesized through various methods, primarily involving the cyclization of appropriate precursors such as cyclopropyl hydrazine and 1-propyl-1,3-diketones under acidic conditions. Its derivatives and related compounds have been explored for their biological activities and utility in drug development .
This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic effects.
The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole typically involves cyclocondensation reactions. A common synthetic route includes the reaction of cyclopropyl hydrazine with a 1-propyl-1,3-diketone. The reaction is generally conducted under acidic conditions, often in ethanol or other suitable solvents at elevated temperatures to facilitate the formation of the pyrazole ring.
The molecular structure of 5-cyclopropyl-1-propyl-1H-pyrazole features a pyrazole ring with substituents at specific positions:
5-Cyclopropyl-1-propyl-1H-pyrazole can participate in various chemical reactions typical for pyrazoles, including:
The specific products formed depend on the reagents and conditions used in these reactions. For example, oxidation can lead to various derivatives that may exhibit different biological activities .
The mechanism of action for 5-cyclopropyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets within biological systems. This interaction typically includes:
5-Cyclopropyl-1-propyl-1H-pyrazole exhibits typical properties associated with pyrazoles:
5-Cyclopropyl-1-propyl-1H-pyrazole has several scientific applications:
Pyrazoles constitute a class of diazole heterocycles characterized by a five-membered ring structure with two adjacent nitrogen atoms (positions 1 and 2) and three carbon atoms (positions 3, 4, and 5). This electron-deficient aromatic system exhibits significant tautomeric stability in the 1H-form due to the presence of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The compound 5-cyclopropyl-1-propyl-1H-pyrazole belongs specifically to the monosubstituted 1H-pyrazole family, where alkyl or aryl groups occupy the N1 position, profoundly influencing electronic distribution and chemical behavior .
Nomenclature follows IUPAC conventions where the parent pyrazole ring is numbered with N1 as the pyrrolic nitrogen. The systematic name 5-cyclopropyl-1-propyl-1H-pyrazole explicitly defines:
Alternative representations include:
Table 1: Molecular Identity of 5-Cyclopropyl-1-propyl-1H-Pyrazole
| Property | Value |
|---|---|
| IUPAC Name | 5-cyclopropyl-1-propyl-1H-pyrazole |
| CAS Registry Number | 1170857-24-5 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.23 g/mol |
| Monoisotopic Mass | 150.1157 Da |
| SMILES | CCCn1ncc(c1)C2CC2 |
| InChI | InChI=1S/C9H14N2/c1-2-5-12-9(7-3-4-7)8(6-10-12)11-11/h6-7H,2-5,11H2,1H3 |
The strategic incorporation of cyclopropyl at C5 and n-propyl at N1 creates a sterically defined and electronically nuanced heterocyclic system. The cyclopropyl group introduces substantial ring strain (∼27 kcal/mol) and pronounced σ-donor/π-acceptor character through bent bonds and Walsh orbitals. This manifests experimentally as:
Concurrently, the n-propyl substituent at N1 provides:
Table 2: Comparative Effects of Substituents on Pyrazole Properties
| Substituent | Position | Electronic Effect | Steric Contribution (A³) | Lipophilicity (ΔlogP) |
|---|---|---|---|---|
| Cyclopropyl | C5 | σ-donor (+I), weak π-acceptor | 33.5 (Es) | +0.56 |
| n-Propyl | N1 | Weak +I | 29.0 (Es) | +0.92 |
| Methyl | N1 | Weak +I | 23.0 (Es) | +0.50 |
| Phenyl | N1 | -I (π-system) | 73.8 (Es) | +1.96 |
The synergy between these substituents creates a compact yet three-dimensionally complex scaffold. X-ray crystallography of analogous compounds reveals dihedral angles of ∼40° between cyclopropyl and pyrazole planes, minimizing conjugation but maintaining through-space electronic communication. This configuration enables selective functionalization—electrophiles preferentially attack C4 due to ortho-activation by the cyclopropyl group, while nucleophiles target C3 when electron-withdrawing groups are present [6] [8].
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9